3,4-diethoxy-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3,4-diethoxy-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23FN4O4S2 and its molecular weight is 490.57. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanines substituted with benzene sulfonamide derivatives, which share structural motifs with the compound of interest, highlights their application in photodynamic therapy (PDT) for cancer treatment. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers. Such features underline their remarkable potential in treating cancer via PDT, leveraging the photophysical and photochemical properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).
Development of Antimicrobial and Antifungal Agents
Several studies have synthesized novel compounds featuring 1,3,4-thiadiazole cores for their potential antimicrobial and antifungal activities. For instance, compounds derived from visnaginone and khellinone were evaluated as COX-1/COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities. These findings suggest the utility of thiadiazole derivatives, akin to the compound , in developing new antimicrobial and antifungal agents with high efficacy (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nematicidal Activity Against Bursaphelenchus Xylophilus
Research into 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has unveiled promising nematocidal activities. Specifically, certain derivatives demonstrated potent efficacy against Bursaphelenchus xylophilus, surpassing that of commercial agents like Tioxazafen. These findings underscore the potential of such compounds in agricultural applications, particularly in controlling nematode infestations (Liu, Wang, Zhou, & Gan, 2022).
Synthesis of Antibacterial and Antifungal Compounds
The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, through reactions involving different amino compounds, has been explored for antibacterial and antifungal applications. This research suggests that compounds with structures similar to 3,4-diethoxy-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could serve as effective antimicrobial agents, providing a foundation for the development of new therapeutic drugs (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Properties
IUPAC Name |
3,4-diethoxy-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S2/c1-3-30-17-10-7-15(11-18(17)31-4-2)20(29)25-21-26-27-22(33-21)32-13-19(28)24-12-14-5-8-16(23)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCRUORWMILBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.